Stereochemical Configuration Determines Distinct Biological Pathway Targeting
The (3S,4R) stereoisomer possesses a trans configuration between the amino and hydroxyl groups, in contrast to the cis configuration of (3S,4S) and (3R,4R) isomers . The (3R,4R) isomer is specifically documented as an intermediate for ERR-α inverse agonists for cancer therapy, whereas the (3S,4R) isomer is indicated for general enzyme inhibitor synthesis [1]. This stereochemical distinction dictates which synthetic pathway and therapeutic target the compound is suited for.
| Evidence Dimension | Stereochemical configuration and documented synthetic application |
|---|---|
| Target Compound Data | (3S,4R) trans configuration; indicated for enzyme inhibitor and receptor modulator synthesis |
| Comparator Or Baseline | (3R,4R) trans configuration (CAS 1350734-61-0); specifically used in ERR-α inverse agonist preparation [1]; (3S,4S) cis configuration (CAS 1240390-32-2); also used in ERR-α inverse agonist preparation |
| Quantified Difference | Qualitative difference in targeted biological pathway based on stereochemistry; no direct quantitative activity data available in primary literature. |
| Conditions | Synthetic intermediate context; biological target specificity inferred from vendor and database annotations. |
Why This Matters
This matters for procurement because selecting the incorrect stereoisomer would lead to failure in the intended synthetic route or biological assay, resulting in wasted resources and experimental failure.
- [1] CAS 1350734-61-0 ((3R,4R)-3-Aminotetrahydro-2H-Pyran-4-ol). BOC Sciences. https://buildingblock.bocsci.com/cas-1350734-61-0.html View Source
